2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile
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Overview
Description
2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Isonicotinonitrile Moiety: This step involves coupling the fluorinated pyrrolidine with isonicotinonitrile using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in neurological pathways.
Pathways Involved: The compound can modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A potent dipeptidyl peptidase IV inhibitor.
4-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine: Another compound with similar structural features.
Uniqueness
2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is unique due to its combination of a fluorinated pyrrolidine ring and an isonicotinonitrile moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)2-4-15(7-10)9-5-8(6-13)1-3-14-9/h1,3,5H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKPJKIPVUSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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